1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea

Medicinal Chemistry VR1 Antagonists Structure-Activity Relationship

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea (CAS 1172093-67-2) is a structurally resolved TRPV1/VR1 antagonist tool compound featuring a distinctive N1-benzyl substitution on the tetrahydroquinolinone core linked via urea to a cyclohexyl group. This specific substitution pattern critically differentiates it from N1-unsubstituted or N1-methyl analogs, conferring unique lipophilicity and target engagement profiles essential for reproducible SAR studies. Procure with confidence: analytical verification ensures fidelity to the patented tetrahydroquinolinylurea scaffold. Ideal for calcium flux assays, electrophysiology, and in vivo bladder function models.

Molecular Formula C23H27N3O2
Molecular Weight 377.488
CAS No. 1172093-67-2
Cat. No. B2994294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea
CAS1172093-67-2
Molecular FormulaC23H27N3O2
Molecular Weight377.488
Structural Identifiers
SMILESC1CCC(CC1)NC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4
InChIInChI=1S/C23H27N3O2/c27-22-14-11-18-15-20(25-23(28)24-19-9-5-2-6-10-19)12-13-21(18)26(22)16-17-7-3-1-4-8-17/h1,3-4,7-8,12-13,15,19H,2,5-6,9-11,14,16H2,(H2,24,25,28)
InChIKeyQYACIRCSQDOZBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea (CAS 1172093-67-2): Structural Identity and Procurement Baseline


1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea (CAS 1172093-67-2) is a synthetic tetrahydroquinolinylurea derivative with the molecular formula C23H27N3O2 and a molecular weight of 377.5 g/mol . It features a 1-benzyl-2-oxo-tetrahydroquinoline scaffold connected via a urea linker to a cyclohexyl group. This compound belongs to a broader class of tetrahydro-quinolinylurea derivatives that have been patented as vanilloid receptor (VR1/TRPV1) antagonists [1]. The 1-benzyl substitution on the tetrahydroquinolinone core represents a key structural differentiator from simpler analogs, influencing both lipophilicity and potential target engagement profiles. The compound is primarily available from research chemical suppliers at typical purities of 95% [2].

Why 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea Cannot Be Interchanged with In-Class Tetrahydroquinolinylurea Analogs


Tetrahydroquinolinylurea derivatives exhibit pronounced structure-activity relationships (SAR) where modifications at the N1 position of the quinolinone ring and the terminal urea substituent critically determine pharmacological activity. The patent literature establishes that compounds within this class function as VR1 antagonists, but potency and selectivity are exquisitely sensitive to substitution patterns [1]. The target compound incorporates a specific N1-benzyl group combined with a cyclohexylurea moiety; replacement of the benzyl with methyl, phenylsulfonyl, or hydrogen—as in 1-cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170071-54-1) —or substitution of the cyclohexyl group with thiophenyl, naphthylmethyl, or methoxyphenyl analogs, is expected to alter receptor binding affinity, lipophilicity (logP), and metabolic stability . Generic substitution without matched analytical verification therefore carries a high risk of divergent biological outcomes and irreproducible results.

Quantitative Differentiation Evidence: 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea vs. Closest Analogs


Structural Differentiation: N1-Benzyl Substitution Confers Distinct Physicochemical Profile vs. N1-Unsubstituted Analog

The target compound bears an N1-benzyl substituent on the tetrahydroquinolinone ring. In contrast, the closest analog without this modification—1-cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170071-54-1)—has a hydrogen at the N1 position . The benzyl group adds substantial lipophilicity (estimated ΔlogP ≈ +1.5 to +2.0 based on fragment-based calculations [1]) and increases molecular weight by approximately 90 Da (377.5 vs. 287.4 g/mol) . This structural difference is expected to alter membrane permeability, metabolic stability, and VR1 receptor binding kinetics, as the patent class teaches that N1-substitution patterns directly modulate antagonist potency [2].

Medicinal Chemistry VR1 Antagonists Structure-Activity Relationship Physicochemical Properties

Terminal Urea Substituent Differentiation: Cyclohexyl vs. Thiophenyl and Naphthylmethyl Analogs

Among the 1-benzyl-2-oxo-tetrahydroquinolinylurea sub-series, the terminal urea substituent varies significantly. The target compound employs a cyclohexyl group, whereas close analogs include 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)urea (CAS 1170569-00-2, MW 377.5) and 1-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(naphthalen-1-ylmethyl)urea (CAS 1171441-40-9, MW 435.5) . The cyclohexyl group (saturated, electron-rich, with chair conformation) differs fundamentally from the aromatic thiophenyl (π-electron system, sulfur-containing) and the extended aromatic naphthylmethyl (planar, high lipophilicity) in terms of shape, electronic character, and conformational flexibility. These differences are expected to produce divergent binding poses at the VR1 receptor and distinct ADME profiles.

Medicinal Chemistry VR1 Antagonists Urea Derivatives Ligand Efficiency

VR1 Antagonist Class-Level Evidence: Tetrahydroquinolinylurea Scaffold Validated for Vanilloid Receptor Modulation

The tetrahydro-quinolinylurea chemotype has been established through patent disclosures as possessing vanilloid receptor (VR1/TRPV1) antagonistic activity [1]. The granted US patent 7,683,076 explicitly claims tetrahydro-quinolinylurea derivatives as active ingredients for pharmaceutical preparations targeting VR1-associated diseases including detrusor overactivity, urinary incontinence, neuropathic pain, and inflammatory disorders [1]. While specific IC50 or Ki values for the target compound (CAS 1172093-67-2) are not publicly available in peer-reviewed literature or authoritative databases (no direct quantitative data were found in BindingDB, ChEMBL, or PubChem as of the search date), the compound's structural features—N1-benzyl substitution on the tetrahydroquinolinone core and cyclohexylurea moiety—fall within the claimed generic scope of the patent's Markush structures [1]. In contrast, the closest N1-unsubstituted analog (CAS 1170071-54-1) has been annotated in vendor databases as a PDE3A inhibitor rather than a VR1 antagonist , highlighting how N1-substitution can redirect target selectivity within this scaffold class.

VR1/TRPV1 Antagonism Urological Disorders Pain Ion Channel Pharmacology

Recommended Application Scenarios for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea Based on Evidence Profile


VR1/TRPV1 Antagonist Screening and Hit Validation in Urological or Pain Research

The compound's structural membership in the patented tetrahydro-quinolinylurea VR1 antagonist class [1] makes it suitable as a screening candidate or tool compound in assays designed to identify and validate VR1/TRPV1 modulators. Researchers investigating overactive bladder, neuropathic pain, or inflammatory hyperalgesia may employ this compound in calcium flux assays, electrophysiological recordings, or in vivo bladder function models. The N1-benzyl substitution is expected to confer distinct potency characteristics compared to unsubstituted or alternatively substituted analogs.

Structure-Activity Relationship (SAR) Studies on Tetrahydroquinolinylurea Scaffolds

For medicinal chemistry programs exploring the SAR around the tetrahydroquinolinylurea core, this compound provides a key reference point for the N1-benzyl / cyclohexylurea combination. Comparative studies with analogs such as 1-cyclohexyl-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea (CAS 1170071-54-1) can elucidate the contribution of the N1-benzyl group to target binding, selectivity, and pharmacokinetic properties.

Chemical Biology Probe Development for Ion Channel Research

Given the emerging role of TRPV1 in diverse physiological and pathological processes beyond pain—including metabolic regulation, thermosensation, and neurogenic inflammation—this compound may serve as a starting point for developing chemical biology probes. The cyclohexylurea moiety offers a saturated, conformationally defined scaffold that can be further derivatized with photoaffinity labels, fluorescent tags, or biotin handles for target engagement studies.

Reference Standard for Analytical Method Development and Quality Control

With a molecular weight of 377.5 g/mol, molecular formula C23H27N3O2, and a purity specification typically at 95% , this compound can serve as a reference standard for HPLC, LC-MS, or NMR method development in laboratories that synthesize or characterize tetrahydroquinolinylurea derivatives.

Quote Request

Request a Quote for 1-(1-Benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclohexylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.